2,4-Dichloro-5-(trifluoromethyl)pyridine
Overview
Description
2,4-Dichloro-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of both chlorine and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including agrochemicals and pharmaceuticals .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such as reverse transcriptase .
Mode of Action
It is suggested that the trifluoromethyl group attached to the pyridine ring may play a crucial role in its interaction with its targets .
Biochemical Pathways
It is known that trifluoromethylated compounds can influence various biochemical pathways, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Result of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes by key hydrogen bonding interactions with the protein .
Preparation Methods
The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine can be achieved through several methods. One common synthetic route involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product . Another method involves the chlorination of 2-chloro-5-methylpyridine, followed by further chlorination and fluorination steps .
Chemical Reactions Analysis
2,4-Dichloro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form more complex molecules.
Common reagents used in these reactions include copper(I) chloride, hydrogen fluoride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5-(trifluoromethyl)pyridine has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and insecticides, such as fluazifop-butyl.
Pharmaceuticals: The compound and its derivatives are used in the development of drugs due to their unique biological activities.
Material Science: It is also used in the synthesis of functional materials with specific properties.
Comparison with Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another compound with similar applications in agrochemicals and pharmaceuticals.
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products it can form.
Properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEZKTVEZYMLRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672350 | |
Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888327-38-6 | |
Record name | 2,4-Dichloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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